(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
CAS No.: 151132-82-0
Cat. No.: VC0556973
Molecular Formula: C27H28N2O5
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151132-82-0 |
---|---|
Molecular Formula | C27H28N2O5 |
Molecular Weight | 460.5 g/mol |
IUPAC Name | (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid |
Standard InChI | InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1 |
Standard InChI Key | QVFSFTYVOHSJPU-VWLOTQADSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COCN[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES | C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure Analysis
The compound (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid features several distinct structural elements:
-
An Fmoc protecting group at the 4-amino position, which contains the characteristic 9H-fluoren-9-yl moiety
-
A benzyloxymethyl group attached to the 2-amino position
-
A butanoic acid backbone with an (S) stereocenter
-
A free carboxylic acid group
The Fmoc group belongs to a set of urethane protecting groups that includes benzyl carbamate and Boc (tert-butyloxycarbonyl) protecting groups, which are designed to suppress racemization during activation and coupling processes in peptide synthesis . This structural feature is particularly significant as it provides base-labile protection that can be selectively removed under mild conditions.
Physical and Chemical Properties
Based on structural similarities with other Fmoc-protected amino acids, this compound likely exhibits the following properties:
The Fmoc group's exceptional lability to bases, particularly secondary amines, provides a key advantage for orthogonal protection strategies in peptide synthesis . When deprotected, the Fmoc group releases dibenzofulvene, which can be monitored via UV absorption to track reaction progress—a feature that has contributed significantly to its widespread adoption in automated synthesis systems .
Synthetic Approaches and Methodology
Advanced Synthetic Considerations
A significant challenge in synthesizing such compounds is maintaining stereochemical integrity. In Fmoc chemistry, an intermediate silylation with chlorotrimethylsilane has been proposed to protect the carboxylic acid and prevent amino acid oligomerization during Fmoc protection . This approach might be applicable to the synthesis of the target compound as well.
The one-step synthesis method described for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids could potentially be adapted for the synthesis of this compound, as it has shown success with various amino acids, yielding pure products in 40-94% yield without extensive purification steps .
Applications in Peptide Science and Drug Discovery
Relevance to Solid-Phase Peptide Synthesis
Fmoc-based solid-phase peptide synthesis (SPPS) has become the method of choice for peptide synthesis due to its mild orthogonal deprotection conditions and compatibility with automated systems . Compounds containing both Fmoc protection and benzyl groups, like the target molecule, could serve specialized roles in this context.
The Fmoc group's compatibility with modified peptides, such as phosphorylated and glycosylated peptides, represents a significant advantage over older Boc-based methods . This compatibility would likely extend to the target compound, potentially allowing its incorporation into complex peptide structures.
Comparative Analysis with Similar Compounds
Structural Comparison with Related Compounds
While the target compound has a distinctive structure, comparing it with similar Fmoc-protected and benzyl-containing compounds provides valuable context:
This comparison highlights the unique structural features of the target compound, particularly its dual amino functionality with different protecting/modifying groups.
Current Research Landscape and Future Directions
Recent Advancements in Fmoc Chemistry
Recent research has focused on enhancing the efficiency and versatility of Fmoc-based peptide synthesis. The development of one-step methods for synthesizing Fmoc-amino acid derivatives, as reported for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, represents a significant advancement that could potentially be applied to the synthesis of the target compound .
These methodological improvements continue to expand the range of accessible structures, including compounds with unusual amino acid configurations and multiple functional groups like the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume